Cholesterylbutyrat
Übersicht
Beschreibung
Cholesteryl butyrate is an ester formed from cholesterol and butyric acidThese nanoparticles can be used to deliver butyric acid, which has anti-inflammatory and anti-cancer properties .
Wissenschaftliche Forschungsanwendungen
Cholesteryl butyrate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular processes and its potential as a delivery system for butyric acid.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the form of solid lipid nanoparticles.
Industry: Utilized in the formulation of drug delivery systems and as a component in various pharmaceutical preparations .
Wirkmechanismus
Target of Action
Cholesteryl butyrate (Chol-but) is a prodrug of butyric acid . The primary target of Chol-but is the c-Myc protein . c-Myc is a proto-oncogene protein and plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .
Mode of Action
Chol-but inhibits the activity of c-Myc, thereby exerting its therapeutic effects . It has been shown to have anti-inflammatory properties and inhibitory activity towards histone deacetylases . This inhibition can lead to changes in gene expression, affecting various cellular processes such as cell proliferation and differentiation .
Biochemical Pathways
Chol-but affects the mevalonate pathway, which is involved in cholesterol synthesis . The initial steps in this pathway culminate with the synthesis of the isoprenoid molecule, isopentenyl pyrophosphate (IPP). Several of the enzymes of cholesterol synthesis require NADPH as a cofactor .
Pharmacokinetics
Chol-but is delivered via Solid Lipid Nanoparticles (SLNs), which were developed to overcome physico-chemical limitations of potential therapeutical compounds such as poor solubility, low permeability, short half-life, high molecular weight, side effects, and systemic toxicity . The average diameter of these SLNs is on the order of 100-150 nm . This delivery system enhances the bioavailability of Chol-but, allowing it to exert its effects more effectively .
Result of Action
The antineoplastic effects of Chol-but SLNs have been assessed in vitro on different cancer cell lines and in vivo on a rat intracerebral glioma model . The anti-inflammatory activity was evaluated on adhesion of polymorphonuclear cells to vascular endothelial cells . Chol-but SLNs inhibit the adhesion and migration of colon cancer cells .
Action Environment
The action of Chol-but is influenced by the gut microbiome. Butyrate, a bacterial metabolite synthesized in the gut, performs most of its functions there . Researchers have discovered that butyrate could enter the portal vein and interact with various organs . The gut microbiome synthesizes bacterial metabolites, which represent a link among gut microbiome, nutrition, and the immune system . The gut eubiosis modulates, at least in part through butyrate, gut barrier permeability and enhances a tolerogenic environment by immune mechanisms of action .
Biochemische Analyse
Biochemical Properties
Cholesteryl butyrate plays a significant role in biochemical reactions, particularly as a prodrug of butyric acid. Butyric acid is known for its anti-inflammatory properties and its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression . Cholesteryl butyrate interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been shown to interact with HDACs, leading to the inhibition of these enzymes and subsequent changes in gene expression . Additionally, cholesteryl butyrate can be incorporated into solid lipid nanoparticles (SLNs), which enhance its delivery and efficacy in biological systems .
Cellular Effects
Cholesteryl butyrate has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, cholesteryl butyrate has been shown to inhibit cell proliferation and induce cell death . This compound also affects the expression of key signaling proteins such as Akt, which plays a crucial role in cell survival and growth . Furthermore, cholesteryl butyrate has anti-inflammatory effects, as it inhibits the adhesion and migration of polymorphonuclear cells to endothelial cells .
Molecular Mechanism
The molecular mechanism of cholesteryl butyrate involves its interaction with various biomolecules, leading to changes in cellular function. At the molecular level, cholesteryl butyrate binds to HDACs, inhibiting their activity and resulting in altered gene expression . This inhibition of HDACs leads to the accumulation of acetylated histones, which can affect the transcription of genes involved in cell proliferation and survival . Additionally, cholesteryl butyrate has been shown to inhibit the phosphorylation of Akt, a key signaling protein, thereby affecting cell survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesteryl butyrate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Cholesteryl butyrate, when incorporated into SLNs, exhibits enhanced stability and prolonged release of butyric acid . Studies have shown that cholesteryl butyrate SLNs can inhibit cell proliferation and induce cell death in cancer cells over extended periods . Additionally, the anti-inflammatory effects of cholesteryl butyrate have been observed to persist over time, with sustained inhibition of cell adhesion and migration .
Dosage Effects in Animal Models
The effects of cholesteryl butyrate vary with different dosages in animal models. Studies have demonstrated that higher doses of cholesteryl butyrate can lead to more pronounced anti-cancer and anti-inflammatory effects . At very high doses, cholesteryl butyrate may exhibit toxic or adverse effects, such as reduced cell viability and increased apoptosis . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Cholesteryl butyrate is involved in metabolic pathways related to cholesterol and butyric acid metabolism. It is metabolized by esterases, which hydrolyze the ester bond to release cholesterol and butyric acid . Butyric acid, in turn, participates in various metabolic pathways, including the regulation of gene expression through HDAC inhibition . Cholesteryl butyrate’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing cellular function and homeostasis .
Transport and Distribution
Cholesteryl butyrate is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins, which facilitate its transport in the bloodstream . Within cells, cholesteryl butyrate can be taken up by endocytosis and distributed to different cellular compartments . The interaction of cholesteryl butyrate with transporters and binding proteins can influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of cholesteryl butyrate affects its activity and function. Cholesteryl butyrate is primarily localized in lipid droplets and the endoplasmic reticulum (ER) within cells . This localization is facilitated by targeting signals and post-translational modifications that direct cholesteryl butyrate to specific compartments . The presence of cholesteryl butyrate in these subcellular locations can influence its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholesteryl butyrate can be synthesized through the esterification of cholesterol with butyric acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, cholesteryl butyrate can be produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cholesterol and butyric acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. After the reaction is complete, the product is purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Cholesteryl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cholesterol and butyric acid.
Oxidation: Cholesteryl butyrate can be oxidized to form cholesteryl butyrate peroxide, which can further decompose into various oxidation products.
Reduction: Reduction reactions can convert cholesteryl butyrate into its corresponding alcohols and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cholesterol and butyric acid.
Oxidation: Cholesteryl butyrate peroxide and other oxidation products.
Reduction: Reduced forms of cholesteryl butyrate.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of butyric acid.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Cholesteryl oleate: An ester of cholesterol with oleic acid
Uniqueness: Cholesteryl butyrate is unique due to its ability to deliver butyric acid, which has distinct anti-inflammatory and anti-cancer properties. This makes it particularly valuable in medical and pharmaceutical applications, where it can be used to target specific cellular pathways and processes .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZWMVGDHGMFR-GTPODGLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341216 | |
Record name | Cholesteryl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-13-1 | |
Record name | Cholesteryl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl butanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-butanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholesteryl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-ol butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cholesteryl butyrate exert its anti-cancer effects?
A1: Cholesteryl butyrate acts as a pro-drug for butyric acid, a naturally occurring short-chain fatty acid with known anti-cancer properties. [] Upon entering cells, cholesteryl butyrate is likely hydrolyzed to release butyric acid. Butyric acid then inhibits histone deacetylase (HDAC) activity, leading to hyperacetylation of histones and modulation of gene expression. [] This modulation results in various downstream effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells. [, ]
Q2: Which cellular pathways are affected by cholesteryl butyrate?
A2: Cholesteryl butyrate, through its release of butyric acid, primarily affects pathways related to cell cycle control, apoptosis, and differentiation. In Jurkat leukemia cells, cholesteryl butyrate induced cell cycle arrest at the G2/M phase, while in U937 and HL-60 leukemia cells, it caused an increase in the G0/G1 phase population. [] This suggests cell-type-specific effects on cell cycle progression. Moreover, cholesteryl butyrate treatment led to a significant increase in the sub-G0/G1 apoptotic cell population in Jurkat and HL-60 cells, indicating its ability to induce programmed cell death. []
Q3: Does cholesteryl butyrate impact c-myc expression?
A3: Yes, research indicates that cholesteryl butyrate can downregulate c-myc expression. A study using cholesteryl butyrate solid lipid nanoparticles (SLNs) demonstrated a rapid and transient downregulation of c-myc expression in Jurkat, U937, and HL-60 leukemia cell lines. [] This downregulation was observed at concentrations where sodium butyrate, the free form of butyric acid, showed minimal effect, highlighting the potential advantage of the cholesteryl butyrate formulation. []
Q4: What is the molecular formula and weight of cholesteryl butyrate?
A4: Cholesteryl butyrate has the molecular formula C31H52O2 and a molecular weight of 456.74 g/mol. []
Q5: What spectroscopic data is available for cholesteryl butyrate?
A5: Studies have employed various spectroscopic techniques to characterize cholesteryl butyrate. Infrared (IR) spectroscopy can provide insights into its functional groups, such as the ester bond linking cholesterol and butyric acid. [] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, can be used to determine the structure and purity of the compound. []
Q6: What is the polymorphic and mesomorphic behavior of cholesteryl butyrate?
A6: Cholesteryl butyrate exhibits both polymorphic and mesomorphic behavior. It displays a single mesophase of the cholesteric type. [] Interestingly, the solid phase formed from the melt differs structurally from the solid phase obtained from solution crystallization, indicating polymorphism. []
Q7: Why are solid lipid nanoparticles (SLNs) used for cholesteryl butyrate delivery?
A7: Solid lipid nanoparticles offer several advantages for delivering hydrophobic drugs like cholesteryl butyrate. SLNs protect the drug from degradation, control its release, and can enhance its bioavailability. [, ] Furthermore, SLNs can be engineered to target specific tissues or cells, improving drug delivery to the desired site of action. [, , ]
Q8: How does the formulation of cholesteryl butyrate SLNs affect their efficacy?
A8: The concentration of cholesteryl butyrate within the SLN formulation significantly impacts its antiproliferative activity. [, ] For instance, SLNs with higher cholesteryl butyrate concentrations exhibited a greater inhibitory effect on the growth of NIH-H460 lung cancer cells. [] This highlights the importance of optimizing the drug loading and release profile of cholesteryl butyrate SLNs to achieve desired therapeutic outcomes.
Q9: What is the stability of cholesteryl butyrate under various conditions?
A9: The stability of cholesteryl butyrate can be influenced by factors such as temperature, pH, and exposure to light. Specific data on the stability of cholesteryl butyrate under various conditions is limited in the provided research, highlighting the need for further investigation in this area.
Q10: What in vitro models have been used to study cholesteryl butyrate's effects?
A10: Researchers have employed various leukemia cell lines, including HL-60, Jurkat, and U937, to investigate the anti-cancer properties of cholesteryl butyrate. [, ] These cell lines provide valuable tools to study the compound's effects on cell viability, cell cycle progression, and apoptosis induction. Additionally, cholesteryl butyrate's impact on adhesion and migration has been studied in human neutrophils and colon cancer cell lines. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.